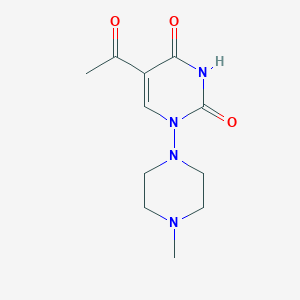

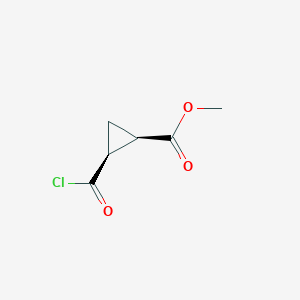

![molecular formula C11H9FN2O3 B2536737 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1005662-40-7](/img/structure/B2536737.png)

1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H9FN2O3 . It is related to the compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride”, which has a molecular weight of 243.67 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a carboxylic acid group and a fluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.199 Da . The related compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Additional physical and chemical properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

1. Development of Anticancer Agents

Knoevenagel condensation, an essential reaction for generating α, β‐unsaturated ketones/carboxylic acids, is pivotal in synthesizing various pharmacophoric aldehydes, including pyrazoles. These compounds have shown remarkable anticancer activity across various targets such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the significance of functionalities involved in these compounds, underlining their potential in drug discovery and development against cancer (Tokala, Bora, & Shankaraiah, 2022).

2. Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A mini-review by Cetin (2020) provides an overview of the synthesis methods and biological applications of these derivatives, highlighting their importance in medicinal chemistry (Cetin, 2020).

3. Role in Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, particularly those involving dicyanomethylene groups, is crucial for synthesizing various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, and other heterocycles. Gomaa and Ali (2020) discussed the preparation, reactivity, and applications of these derivatives in heterocyclic and dyes synthesis, underlining their importance in the field (Gomaa & Ali, 2020).

4. Fluorescent Chemosensors Development

Compounds based on pyrazole derivatives, such as 4-methyl-2,6-diformylphenol (DFP), have been developed as chemosensors for detecting various analytes. Roy (2021) reviewed the use of DFP-based compounds in sensing metal ions, anions, and neutral molecules, demonstrating the versatility of pyrazole-based chemosensors in analytical chemistry (Roy, 2021).

Propiedades

IUPAC Name |

1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLTSTXDMESGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

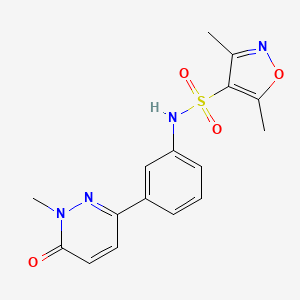

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

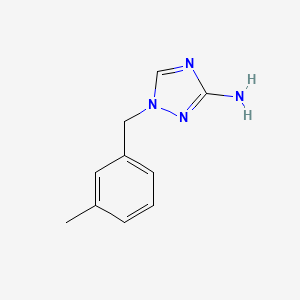

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

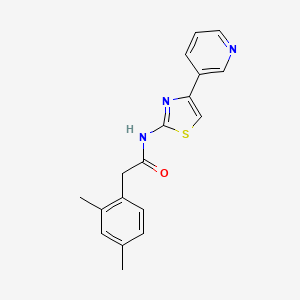

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)

![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)